molecular formula C22H16N2O5S B2898645 7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 921854-70-8

7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2898645
CAS No.: 921854-70-8
M. Wt: 420.44
InChI Key: HOFIMJUZUAXBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran-derived carboxamide featuring dual 7-methoxybenzofuran moieties linked via a thiazole ring. Its molecular formula is C₂₂H₁₅N₃O₅S, with a molecular weight of 433.44 g/mol . The structure comprises two benzofuran rings substituted with methoxy groups at the 7-position, connected through a central thiazole-2-ylcarboxamide bridge. The compound is synthesized via coupling reactions, typically using reagents like N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid group of 7-methoxybenzofuran-2-carboxylic acid, followed by reaction with an appropriate amine-containing thiazole intermediate .

Properties

IUPAC Name

7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c1-26-15-7-3-5-12-9-17(28-19(12)15)14-11-30-22(23-14)24-21(25)18-10-13-6-4-8-16(27-2)20(13)29-18/h3-11H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFIMJUZUAXBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted benzofuran derivatives .

Scientific Research Applications

7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Compound A : N-[[4-(1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]Carbamothioyl]Benzamide (CAS: 716366-44-8)

  • Structure : Replaces the carboxamide group with a thiourea linkage.
  • Molecular Formula : C₁₉H₁₃N₃O₂S₂.
  • Key Difference : The thiourea moiety (-NH-CS-NH-) instead of a carboxamide (-CONH-) reduces polarity and may alter binding interactions in biological systems .

Compound B : 7-Methoxy-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)Phenyl]-1-Benzofuran-2-Carboxamide (CAS: 951996-79-5)

  • Structure : Substitutes the thiazole ring with a triazole-methylphenyl group.
  • Molecular Formula : C₂₀H₁₆N₄O₃.

Analogues with Heterocyclic Modifications

Compound C : N-(3-Hydroxy-4-(4-(2-Methoxyphenyl)Piperazin-1-yl)Butyl)-5-Iodobenzofuran-2-Carboxamide (Compound 34 in )

  • Structure : Replaces the thiazole with a piperazine-butyl-hydroxy chain and incorporates an iodine atom on the benzofuran.
  • Molecular Formula : C₂₅H₂₇IN₄O₄.
  • Key Difference : The bulky iodine substituent and piperazine group enhance lipophilicity and modulate receptor selectivity, as seen in neuroprotective assays .

Compound D : 7-Methoxy-N-((7-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Methyl)Benzofuran-2-Carboxamide

  • Structure : Integrates an oxadiazole-triazolopyridine hybrid instead of thiazole.
  • Molecular Formula : C₂₁H₁₅N₇O₄.

Analogues with Benzothiophene or Indole Cores

Compound E : N-(3-Hydroxy-4-(4-(2-Methoxyphenyl)Piperazin-1-yl)Butyl)Benzo[b]Thiophene-2-Carboxamide (Compound 35 in )

  • Structure : Replaces benzofuran with benzothiophene.
  • Molecular Formula : C₂₅H₂₇N₃O₃S.
  • Key Difference : The sulfur atom in benzothiophene increases electron density, altering metabolic stability compared to benzofuran derivatives .

Compound F : 1H-Indole-2-Carboxylic Acid {4-[4-(2,3-Dichlorophenyl)Piperazin-1-yl]-2-Hydroxy-Butyl}-Amide (Compound 36 in )

  • Structure : Substitutes benzofuran with indole and adds a dichlorophenyl-piperazine chain.
  • Molecular Formula : C₂₄H₂₅Cl₂N₅O₂.
  • Key Difference : The indole core and dichlorophenyl group enhance serotonin receptor affinity, as demonstrated in binding assays .

Comparative Data Table

Compound Core Structure Key Substituent Molecular Weight (g/mol) Synthetic Yield Notable Property
Target Compound Benzofuran-Thiazole Dual 7-methoxybenzofuran 433.44 ~60-70% High polarity, moderate solubility
Compound A (716366-44-8) Benzofuran-Thiazole Thiourea linkage 403.46 ~55% Reduced solubility, enhanced stability
Compound B (951996-79-5) Benzofuran-Triazole Triazole-methylphenyl 376.37 ~50% Improved hydrogen-bonding capacity
Compound C (34) Benzofuran-Piperazine Iodine, piperazine chain 602.41 63% High lipophilicity, neuroprotective activity
Compound D Benzofuran-Oxadiazole Oxadiazole-triazolopyridine 429.39 ~45% Kinase inhibition potential

Research Findings and Implications

  • Polarity and Solubility : The target compound’s dual methoxy groups and carboxamide bridge confer higher polarity compared to thiourea (Compound A) or piperazine-containing analogues (Compound C), which may limit blood-brain barrier penetration .
  • Biological Activity : Piperazine and indole derivatives (Compounds C, F) show enhanced neuroprotective and receptor-binding profiles due to their extended aromatic systems and halogen substituents .
  • Synthetic Challenges : Lower yields (~45-55%) in Compounds D and B highlight the difficulty of incorporating complex heterocycles like oxadiazole-triazolopyridine .

Biological Activity

The compound 7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic molecule that incorporates multiple heterocyclic structures, including benzofuran and thiazole moieties. These structural features are associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name of the compound highlights its intricate structure, which can be summarized as follows:

ComponentDescription
BenzofuranA fused bicyclic structure known for its various biological properties.
ThiazoleA five-membered heterocyclic ring containing sulfur and nitrogen, often linked to antimicrobial and anticancer activities.
CarboxamideA functional group that may enhance the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of benzofuran and thiazole exhibit significant anticancer activity. For example, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. In a study involving various thiazole compounds, some exhibited IC50 values as low as 0.20μM0.20\,\mu M against specific cancer cell lines . The presence of the benzofuran structure in our compound may enhance its efficacy by improving bioavailability and target specificity.

Antimicrobial Activity

Compounds with benzofuran and thiazole frameworks are frequently studied for their antimicrobial properties. A comparative analysis of similar compounds revealed that those containing thiazole rings demonstrated potent activity against a range of bacterial strains, including resistant strains . The proposed mechanism involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression or bacterial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, leading to growth inhibition.

Study 1: Anticancer Activity

A recent study explored the anticancer effects of a series of thiazole-bearing compounds on various cancer cell lines. The results indicated that certain analogs achieved IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The study emphasized the importance of structural modifications in enhancing potency.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that modifications in the thiazole component could lead to increased antibacterial activity, suggesting a similar potential for our target compound .

Q & A

Q. What experimental designs can improve synthetic yield for scale-up?

  • Methodological Answer :
  • Flow Chemistry : Optimize thiazole formation in continuous flow reactors to reduce side reactions .
  • Catalytic Optimization : Screen Pd or Cu catalysts for coupling steps to improve efficiency .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent, and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.